molecular formula C8H9N7 B062160 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine CAS No. 175204-69-0

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

Cat. No. B062160
M. Wt: 203.2 g/mol
InChI Key: IUZZPNVYTDWGEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine involves multiple steps, including cyclisation and interaction with various reagents to form novel heterocyclic systems. For instance, cyclisation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide leads to the formation of triazolotriazines, showcasing the compound's versatility as a precursor for generating new molecules (Gray & Stevens, 1976).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine reveals a tendency for the formation of extensive intermolecular hydrogen bonding and π-π stacking interactions, contributing to the stabilization of the compound's crystal structure. For example, a derivative synthesized by Hwang et al. (2006) crystallizes in the monoclinic space group, demonstrating the compound's propensity for forming stable, ordered structures supported by non-covalent interactions (Hwang et al., 2006).

Chemical Reactions and Properties

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine participates in various chemical reactions, leading to the synthesis of novel heterocyclic compounds. For instance, its interaction with secondary amines under specific conditions can produce new derivatives with potential biological activity, as demonstrated by the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety (Ali, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is involved in various chemical reactions leading to the synthesis of complex compounds. For instance, it is used in the preparation of 2-amino-and 2-hydrazino-5-(3 or 4-pyridyl)-1, 3, 4-oxadiazoles, which are then further processed to obtain compounds like 5-(3 or 4-pyridyl)-1,3,4-oxadiazolo(2,3-C)-1,2,4-triazole 5-thiones (Zayed, Fakhr, Gad, & Abdulla, 1984). In another example, the compound contributes to the synthesis of molecular structures like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing its utility in creating structurally diverse molecules (Hwang, Tu, Wang, & Lee, 2006).

Development of New Chemical Compounds

Research has demonstrated that 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a key ingredient in the development of new chemical compounds. For instance, it plays a critical role in the formation of triazolotriazines and triazolopyrimidines, offering new avenues for chemical synthesis (Gray & Stevens, 1976). Similarly, it contributes to the synthesis of tricyclic heteroaromatic systems, indicating its versatility in creating complex chemical structures (Golec, Scrowston, & Dunleavy, 1992).

Role in Heterocyclic Chemistry

The compound is also significant in the realm of heterocyclic chemistry. It's used in reactions like the cyclisation of 3-hydrazino-1,2,4-triazines, which leads to the formation of compounds like 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, showcasing its role in creating diverse heterocyclic molecules (Stevens, 1972).

Applications in Polymer Synthesis

In polymer science, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is used in the synthesis of poly(hydrazino-1,3,5-triazines), which are notable for their solubility in various acids and their thermal stability. This application demonstrates the compound's utility in creating new materials with specific physical properties (Unishi, Tanaka, Ishikawa, & Honda, 1974).

Contribution to Antimicrobial Research

The compound's derivatives have been studied for their potential in antimicrobial applications. For instance, the synthesis of new thienopyrimidine derivatives starting from this compound has been explored, with some showing promising antimicrobial activity (Ahmed, Sayed, Saber, Hassanien, El‐Dean, & Tolba, 2020).

properties

IUPAC Name

4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZZPNVYTDWGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346033
Record name 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

CAS RN

175204-69-0
Record name 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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